Folic Acid-d2

説明

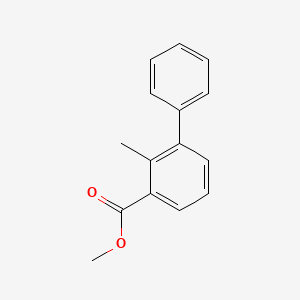

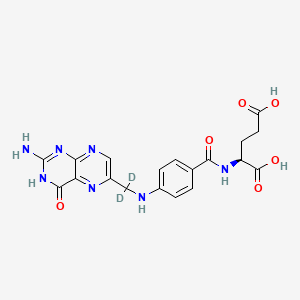

Folic Acid-d2, also known as deuterated folic acid, is a stable isotope-labeled compound. It is a form of folic acid where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research to study the metabolism and biochemical pathways of folic acid without interference from endogenous folic acid.

作用機序

- Humans cannot synthesize folic acid endogenously, so dietary intake or supplementation is necessary .

- It interacts with enzymes involved in:

- Folate pathway is linked to pyrimidine synthesis via thymidylate synthase (TS), providing dihydrofolate (DHF) to the cycle .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

生化学分析

Biochemical Properties

Folic Acid-d2 participates in essential one-carbon pathways donating methyl-groups to choline phospholipids, creatine, epinephrine, and DNA . It forms water-insoluble complex compounds with divalent metals (Cu 2+, Fe 2+, Co 2+, etc.) and in biological fluids (blood), it forms stable adducts with these cations .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can increase DNA de novo point mutations and improve endothelial function by increasing flow-mediated dilation levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It plays a role as a cofactor in essential one-carbon pathways donating methyl-groups to choline phospholipids, creatine, epinephrine, and DNA . It also has a role in the elimination of divalent cations from the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, using a 2H-folic acid tracer, folate breakdown rates in adult humans were estimated to be approximately 0.5% per day .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study on the effects of folic acid supplementation on endothelial function markers in randomized controlled trials, it was found that folic acid supplementation significantly affected the percentage of flow-mediated dilation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a major role in metabolism, carrying one-carbon units for synthesis of DNA-thymine, methionine, purine, and amino acids .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Three types of folate and antifolate cellular transporters have been found, differing in tissue localization, substrate affinity, type of transferring, and optimal pH for function .

Subcellular Localization

Current studies are investigating the potential for this compound to be localized in specific compartments or organelles within the cell .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Folic Acid-d2 involves the incorporation of deuterium into the folic acid molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in folic acid with deuterium atoms using deuterated solvents under specific conditions.

Chemical Synthesis: Deuterated precursors are used in the chemical synthesis of folic acid to ensure the incorporation of deuterium at specific positions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production involves:

Deuterated Reagents: Use of deuterated reagents in the synthesis process.

Purification: Advanced purification techniques such as chromatography to isolate and purify the deuterated compound.

化学反応の分析

Types of Reactions: Folic Acid-d2 undergoes various chemical reactions similar to non-deuterated folic acid, including:

Oxidation: Conversion to dihydrofolic acid and tetrahydrofolic acid.

Reduction: Reduction of folic acid to its active forms.

Substitution: Substitution reactions involving the pteridine ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products:

Dihydrothis compound: Formed through the reduction of this compound.

Tetrahydrothis compound: Further reduction product, essential for various biochemical processes.

科学的研究の応用

Folic Acid-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Metabolic Studies: Used to trace and study the metabolic pathways of folic acid in biological systems.

Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of folic acid.

Nutritional Research: Used to study the role of folic acid in nutrition and its impact on health.

Medical Research: Investigates the effects of folic acid on various diseases, including cancer and cardiovascular diseases.

類似化合物との比較

Folic Acid: The non-deuterated form of Folic Acid-d2.

Dihydrofolic Acid: The reduced form of folic acid.

Tetrahydrofolic Acid: The fully reduced and active form of folic acid.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it a valuable tool in research. The deuterium labeling allows for precise tracking and analysis of folic acid metabolism without interference from endogenous folic acid. This makes it particularly useful in studies involving metabolic pathways, pharmacokinetics, and nutritional research.

特性

IUPAC Name |

(2S)-2-[[4-[[(2-amino-4-oxo-3H-pteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1/i7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-AJEQZRFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CN=C2C(=N1)C(=O)NC(=N2)N)NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747821 | |

| Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)(~2~H_2_)methyl]amino}benzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69022-87-3 | |

| Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)(~2~H_2_)methyl]amino}benzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why synthesize Folic Acid-d2 (specifically deuterated at the 3',5' positions)?

A1: this compound serves as a valuable tool in studying folate metabolism in humans. [, ] By incorporating deuterium, a stable isotope of hydrogen, researchers can track the absorption, distribution, metabolism, and excretion of folic acid in the body. This approach provides critical insights into how our bodies utilize this essential vitamin.

Q2: How does the bioavailability of deuterium-labeled Folic Acid (d2-FA) compare to its hexaglutamyl form (d2-PteGlu6) in humans?

A2: Research indicates that while both forms are bioavailable, d2-FA exhibits substantially greater bioavailability than d2-PteGlu6. [] A study directly comparing the two forms in human subjects found that the bioavailability of d2-PteGlu6 was significantly lower than that of d2-FA when administered orally. This suggests that the human body may absorb and utilize the monoglutamyl form of folate more efficiently.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Pyran-4-ethanol,2-ethoxy-5-ethyltetrahydro-,[2S-(2alpha,4alpha,5bta)]-(9CI)](/img/new.no-structure.jpg)